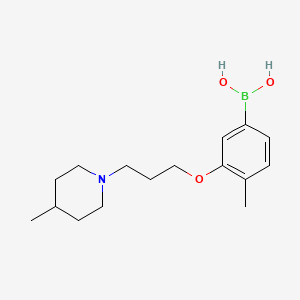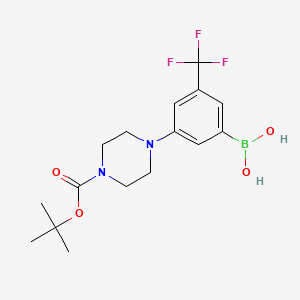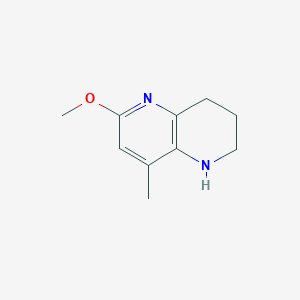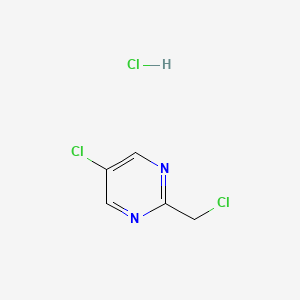
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
描述
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C5H5Cl3N2 and a molecular weight of 199.47 g/mol . It is a useful research chemical, often utilized as a reagent in various chemical syntheses . This compound is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine .
作用机制
Target of Action
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These benzoxazepinones are known to act as ion channel modulators . Therefore, the primary targets of this compound can be inferred to be ion channels.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or temperature. These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
生化分析
Biochemical Properties
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of fused benzoxazepinones, which are ion channel modulators . It interacts with various enzymes and proteins, facilitating the formation of complex bioactive molecules. The compound’s interaction with ion channels suggests its potential involvement in modulating cellular ion flux, which is crucial for maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with ion channels can lead to alterations in cellular ion concentrations, affecting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s interaction with ion channels and other proteins can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its stability and degradation products need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates ion channel activity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects and toxicological profiles need to be established to determine safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in modulating biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride typically involves the chlorination of 2-(chloromethyl)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions, followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted pyrimidine derivatives .
科学研究应用
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride has several scientific research applications, including:
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: Another chlorinated pyrimidine derivative with similar reactivity.
2-(Chloromethyl)pyridine hydrochloride: A structurally related compound used in similar types of reactions.
Uniqueness
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research .
属性
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDEZDHLRCCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



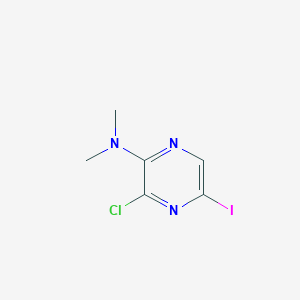
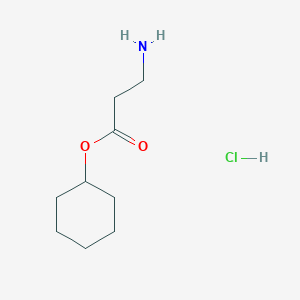
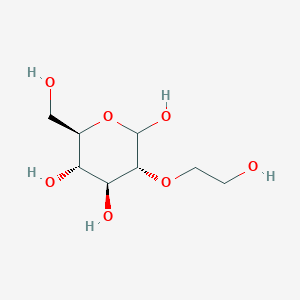
![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)

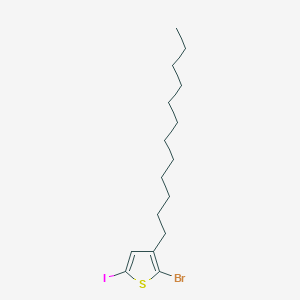
![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
